molecular formula C16H27ClN4O B2540666 3-cyclopentyl-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)propan-1-one hydrochloride CAS No. 1331188-07-8

3-cyclopentyl-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)propan-1-one hydrochloride

Cat. No.: B2540666
CAS No.: 1331188-07-8
M. Wt: 326.87
InChI Key: WWYPGUXJVFOLLX-UHFFFAOYSA-N
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Description

This compound is a synthetic piperazine derivative featuring a cyclopentyl group and a methyl-substituted imidazole ring. The piperazine core is a common pharmacophore in medicinal chemistry, often associated with modulating neurotransmitter receptors (e.g., dopamine, serotonin) due to its structural mimicry of endogenous ligands .

Properties

IUPAC Name

3-cyclopentyl-1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]propan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O.ClH/c1-18-9-8-17-16(18)20-12-10-19(11-13-20)15(21)7-6-14-4-2-3-5-14;/h8-9,14H,2-7,10-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWYPGUXJVFOLLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1N2CCN(CC2)C(=O)CCC3CCCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: . Key reaction conditions include the use of strong bases or acids, controlled temperatures, and specific solvents to ensure the desired product formation.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, large-scale distillation techniques, and rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Ketone-Specific Reactions

The propan-1-one group serves as a primary site for nucleophilic additions and reductions:

Reduction to Alcohol

  • Reagents : Sodium borohydride (NaBH₄) in methanol or ethanol.

  • Conditions : Room temperature, 2–4 hours.

  • Product : 3-cyclopentyl-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)propan-1-ol hydrochloride.

  • Yield : ~75–85% (estimated based on analogous reductions in).

Grignard or Organometallic Additions

  • Reagents : Methylmagnesium bromide (CH₃MgBr) in anhydrous THF .

  • Conditions : 0°C to rt, inert atmosphere.

  • Product : Tertiary alcohol derivative after quenching with ammonium chloride.

Piperazine and Imidazole Reactivity

The piperazine ring and methylimidazole group enable alkylation, acylation, and coordination chemistry:

N-Alkylation of Piperazine

  • Reagents : Alkyl halides (e.g., methyl iodide) in DCM or acetonitrile .

  • Conditions : Base (K₂CO₃), reflux for 6–12 hours.

  • Product : Quaternary ammonium salts, enhancing solubility in polar solvents.

Acylation at Piperazine Nitrogen

  • Reagents : Acetyl chloride in the presence of triethylamine .

  • Conditions : 0°C to rt, 1–2 hours.

  • Product : N-acetylated derivative, confirmed via LCMS monitoring .

Imidazole Electrophilic Substitution

  • Reagents : Bromine (Br₂) in acetic acid .

  • Conditions : 40–50°C, 3–5 hours.

  • Product : 5-bromo-1-methylimidazol-2-yl-substituted analog.

Acid-Catalyzed Hydrolysis of Ketone

  • Reagents : HCl (6M) under reflux.

  • Conditions : 12 hours, 80°C.

  • Product : Carboxylic acid derivative (requires further validation).

Schiff Base Formation

  • Reagents : Primary amines (e.g., aniline) in ethanol .

  • Conditions : Reflux, 4–6 hours.

  • Product : Imine derivatives, isolable via crystallization.

Oxidation of Cyclopentyl Group

  • Reagents : Potassium permanganate (KMnO₄) in acidic conditions.

  • Conditions : 60°C, 8 hours.

  • Product : Cyclopentanone or dicarboxylic acid fragments (theoretical pathway).

Stability Under Oxidative Stress

  • Susceptible to decomposition in the presence of strong oxidizers (e.g., H₂O₂), forming N-oxides on the piperazine ring .

Experimental Challenges and Optimizations

  • Purification : Silica gel chromatography often leads to decomposition due to the compound’s sensitivity . Preparative HPLC with ammonium bicarbonate buffers is preferred .

  • Solubility : Hydrochloride salt enhances water solubility, but reactions in non-polar solvents (e.g., DCM) require neutralization with NaHCO₃ .

  • Side Reactions : Competing acylation at imidazole nitrogen may occur without careful temperature control .

Scientific Research Applications

Neurological Disorders

Research indicates that compounds with similar structural features to 3-cyclopentyl-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)propan-1-one hydrochloride exhibit activity at various neurotransmitter receptors, including serotonin and dopamine receptors. This suggests potential applications in treating conditions such as depression, anxiety, and schizophrenia.

Case Study:
A study published in Pharmacological Reports demonstrated that derivatives of piperazine compounds showed significant binding affinity to serotonin receptors, indicating their potential as antidepressants .

Anti-Cancer Activity

The compound's structural elements may confer anti-cancer properties. Similar imidazole-containing compounds have been investigated for their cytotoxic effects against various cancer cell lines.

Case Study:
In a study examining Mannich bases, a class of compounds related to this structure, several derivatives were found to exhibit cytotoxic effects against human lung carcinoma (SK-LU-1) and breast cancer (MCF-7) cell lines. The most potent compounds showed IC50 values below 2 μg/mL, highlighting the importance of structural modifications in enhancing biological activity .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Similarities and Variations

The compound shares a propan-1-one-piperazine backbone with several analogs, but substituents on the piperazine nitrogen and ketone-adjacent groups differ significantly:

Compound Name Piperazine Substituent Propan-1-one Adjacent Group Key Structural Differences
Target Compound 1-Methyl-1H-imidazol-2-yl Cyclopentyl Unique cyclopentyl and methylimidazole moieties
1-(5-Methyl-1-phenylpyrazol-4-yl)-3-[4-(o-tolyl)piperazin-1-yl]-propan-1-one Hydrochloride (CIBA 1002-Go) o-Tolyl 5-Methyl-1-phenylpyrazol-4-yl Pyrazole ring vs. imidazole; aryl vs. cyclopentyl
3-(1H-Indol-3-yl)-1-[4-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)-piperazin-1-yl]propan-1-one 1-Benzyl-2-ethyl-4-nitroimidazol-5-yl 1H-Indol-3-yl Nitroimidazole and indole groups; no cyclopentyl
1-(3-Chlorophenyl)piperazine Hydrochloride 3-Chlorophenyl N/A (no propanone chain) Simpler structure; lacks ketone and cyclopentyl

Pharmacological and Functional Insights

  • CIBA 1002-Go: This analog, with a pyrazole and o-tolyl group, reduced catecholamine stores in rat and cat tissues, suggesting adrenergic or dopaminergic modulation .
  • Nitroimidazole Derivatives (e.g., ): Compounds with nitroimidazole-piperazine scaffolds often exhibit antimicrobial or antiparasitic activity. The target compound lacks a nitro group, implying divergent biological targets (e.g., CNS vs. infectious diseases).
  • Chlorophenylpiperazine Analogs (e.g., ): These simpler structures are often used as reference standards or metabolites. Their lack of a propanone chain limits direct functional comparison but highlights the importance of the ketone-piperazine linkage in the target compound.

Physicochemical Properties

  • Lipophilicity : The cyclopentyl group in the target compound likely increases logP compared to aryl-substituted analogs (e.g., CIBA 1002-Go’s o-tolyl group). This could enhance CNS penetration but reduce aqueous solubility.
  • Metabolic Stability : The methylimidazole moiety may resist oxidative metabolism better than pyrazole or nitroimidazole groups in other analogs .

Biological Activity

3-Cyclopentyl-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)propan-1-one hydrochloride is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

The synthesis of this compound involves several key steps:

  • Formation of the Imidazole Ring : The imidazole ring is synthesized via the Debus-Radziszewski method, which involves the condensation of glyoxal, ammonia, and an aldehyde.
  • Introduction of the Piperazine Moiety : This is achieved through nucleophilic substitution reactions where a suitable piperazine derivative reacts with an electrophile.
  • Coupling with Cyclopentyl Group : The final step involves coupling the cyclopentyl group with the imidazole-piperazine intermediate using coupling reagents like EDCI under mild conditions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it possesses inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Antifungal and Antiviral Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity against several pathogenic fungi. Its antiviral potential is also being explored, particularly against viruses that affect the respiratory system. The imidazole ring is believed to play a crucial role in these interactions by modulating enzyme activity related to viral replication .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The imidazole moiety can coordinate with metal ions in enzyme active sites, leading to inhibition of enzymatic reactions critical for microbial survival.
  • Receptor Modulation : The compound may also act as a modulator for certain G-protein coupled receptors (GPCRs), influencing intracellular signaling pathways and calcium ion levels .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity and safety profile of this compound:

StudyFindings
Antimicrobial Evaluation Showed significant inhibition against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria with MIC values ranging from 10 to 50 µg/mL .
Antifungal Activity Exhibited potent antifungal effects against Candida species with IC50 values ranging from 5 to 20 µg/mL .
Cytotoxicity Assessment Demonstrated low cytotoxicity in human cell lines (HEK293), indicating a favorable safety profile for further development .

Comparison with Similar Compounds

When compared to structurally similar compounds, 3-cyclopentyl-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-y)propan-1-one hydrochloride shows enhanced binding affinity and selectivity due to the presence of both cyclopentyl and imidazole groups. This unique structural configuration may contribute to its superior pharmacological properties relative to other imidazole derivatives.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 1-methyl-1H-imidazole derivatives with functionalized piperazine precursors. For example, a similar synthesis ( ) achieved 68% yield by heating imidazole and a chlorophenyl precursor in water at 100°C for 5 hours. Optimization strategies include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.
  • Catalysts : Potassium carbonate or triethylamine improves substitution efficiency.
  • Design of Experiments (DoE) : Statistical modeling (e.g., response surface methodology) systematically optimizes temperature, stoichiometry, and reaction time .

Q. Which spectroscopic techniques are most effective for characterizing structural integrity?

  • Methodological Answer :
  • NMR : 1H and 13C NMR confirm cyclopentyl, piperazine, and imidazole moieties. Aromatic protons in the imidazole ring appear at δ 7.0–7.5 ppm.
  • IR : Stretching vibrations at ~1650 cm⁻¹ confirm the carbonyl group.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z ~348).
  • X-ray Crystallography : The CCP4 suite () resolves crystal packing and hydrogen-bonding networks, critical for confirming stereochemistry .

Q. What are the critical safety considerations when handling this hydrochloride salt?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation ( recommends P210 precautions for flammability).
  • Storage : Keep in sealed, light-resistant containers at 2–8°C ().
  • Spill Response : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers resolve contradictions in in vitro vs. in vivo activity data?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Use LC-MS to measure bioavailability and metabolite formation. For instance, highlights impurity profiling to identify interfering byproducts.
  • Protein Binding Adjustments : Incorporate serum proteins (e.g., albumin) in in vitro assays to mimic physiological conditions.
  • Species-Specific Metabolism : Compare hepatic microsome data across models (e.g., human vs. rodent) to explain efficacy gaps .

Q. What computational strategies are recommended for modeling receptor interactions?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to predict binding affinities to CNS receptors (e.g., serotonin or dopamine receptors).
  • Molecular Dynamics (MD) : GROMACS simulations assess stability of ligand-receptor complexes over 100+ ns trajectories.
  • QSAR Models : Corrogate substituent effects (e.g., cyclopentyl vs. cyclohexyl) on activity using partial least squares regression .

Q. How to address stereochemical uncertainties at the cyclopentyl-propanone junction?

  • Methodological Answer :
  • Chiral Chromatography : Use Chiralpak® columns with hexane:isopropanol gradients to separate enantiomers.
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) during ketone formation to control stereochemistry.
  • Dynamic NMR : Monitor rotational barriers of the cyclopentyl group at variable temperatures (e.g., −50°C to 25°C) .

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